molecular formula C4H8O5 B1231514 2,2,4-Trihydroxybutanoic acid

2,2,4-Trihydroxybutanoic acid

Cat. No. B1231514
M. Wt: 136.1 g/mol
InChI Key: IASCKZVQSNCRPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,4-trihydroxybutanoic acid is a hydroxybutyric acid that is butyric acid substituted by hydroxy groups at positions 2, 2 and 4. It has a role as a metabolite. It is a triol and a hydroxybutyric acid. It derives from a butyric acid.

Scientific Research Applications

Discovery in Plant Response to Stress

A significant discovery regarding 2,2,4-Trihydroxybutanoic acid was its isolation from water-stressed chickpea leaves. This lactone, identified as a new compound, was not found in well-watered plants, indicating a unique response to environmental stress in plants (Ford, 1981).

Role in Biological Production of Malic Acid

Another area of research involves the biological production of malic acid, where this compound is considered a key precursor. This research is particularly relevant in the context of sustainable and environmentally friendly production processes in the food, chemical, and pharmaceutical industries (Dai et al., 2018).

Applications in Synthesis of Chiral Compounds

There's also significant interest in the synthesis of chiral compounds, such as amino acids and hydroxy acids, using this compound. These compounds are vital in drug development and industrial production. Research in this field focuses on developing efficient and stereoselective synthesis methods (Hernández et al., 2017).

Exploration in Nutritional Regulation

Research also suggests that derivatives of this compound may play a role in feeding suppression. This finding could have implications in understanding nutritional regulation and developing potential therapies for conditions like hyperphagia and obesity (Plata-Salamán et al., 1986).

Utilization in Microbial Production and PHA Synthesis

In microbial production, this compound is recognized for its role in synthesizing chiral hydroxyalkanoates, a group of polyesters essential in various industrial applications. This research highlights the versatility and economic potential of this compound in biotechnology (Chen & Wu, 2005).

properties

Molecular Formula

C4H8O5

Molecular Weight

136.1 g/mol

IUPAC Name

2,2,4-trihydroxybutanoic acid

InChI

InChI=1S/C4H8O5/c5-2-1-4(8,9)3(6)7/h5,8-9H,1-2H2,(H,6,7)

InChI Key

IASCKZVQSNCRPV-UHFFFAOYSA-N

SMILES

C(CO)C(C(=O)O)(O)O

Canonical SMILES

C(CO)C(C(=O)O)(O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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